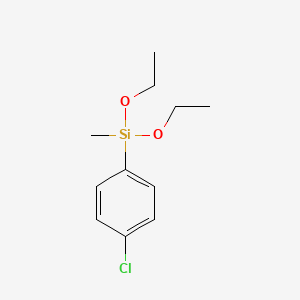

(4-Chlorophenyl)diethoxy(methyl)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-クロロフェニル)ジエトキシ(メチル)シランは、分子式C11H17ClO2Siの有機ケイ素化合物です。これは、ケイ素原子に結合した4-クロロフェニル基、2つのエトキシ基、およびメチル基の存在を特徴としています。この化合物は、そのユニークな特性により、さまざまな化学用途で使用されています。

準備方法

合成経路および反応条件

(4-クロロフェニル)ジエトキシ(メチル)シランの合成は、通常、4-クロロフェニルマグネシウムブロミドとジエトキシメチルクロロシランの反応によって行われます。反応は、反応を妨げる水分を防ぐために、テトラヒドロフランなどの無水溶媒中で不活性雰囲気下で行われます。一般的な反応スキームを以下に示します。

4-クロロフェニルマグネシウムブロミド+ジエトキシメチルクロロシラン→(4-クロロフェニル)ジエトキシ(メチル)シラン+マグネシウムブロミドクロリド

工業生産方法

(4-クロロフェニル)ジエトキシ(メチル)シランの工業生産には、同様の合成経路が用いられますが、より大規模に行われます。反応条件は、高い収率と純度を確保するために最適化されています。このプロセスには、不純物を除去するために蒸留または再結晶による精製などの追加のステップが含まれる場合があります。

化学反応の分析

反応の種類

(4-クロロフェニル)ジエトキシ(メチル)シランは、次のようなさまざまな種類の化学反応を起こします。

加水分解: エトキシ基は、水または湿気存在下で加水分解され、シラノールとエタノールを生成します。

置換反応: フェニル環上の塩素原子は、アミンやチオールなどの他の求核剤と置換されます。

酸化: ケイ素原子に結合したメチル基は、酸化されてシラノールまたはシロキサンを生成します。

一般的な試薬と条件

加水分解: 水または希酸が一般的に使用されます。

置換: 塩基存在下のアミン、チオール、またはアルコキシドなどの求核剤。

酸化: 過酸化水素や過酸などの酸化剤。

主な生成物

加水分解: シラノールとエタノール。

置換: 置換されたフェニル誘導体。

酸化: シラノールまたはシロキサン。

科学研究への応用

(4-クロロフェニル)ジエトキシ(メチル)シランは、科学研究においていくつかの用途があります。

化学: 他の有機ケイ素化合物の合成における前駆体として使用されます。

生物学: 安定性と機能性を向上させるために、生体分子の修飾に使用されます。

医学: 安定なシロキサン結合を形成する能力により、ドラッグデリバリーシステムでの潜在的な用途について調査されています。

産業: 特殊コーティング、接着剤、シーラントの製造に使用されています。

科学的研究の応用

(4-Chlorophenyl)diethoxy(methyl)silane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable siloxane bonds.

Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

作用機序

(4-クロロフェニル)ジエトキシ(メチル)シランの作用機序には、加水分解および縮合反応による安定なシロキサン結合を形成する能力が含まれます。ケイ素原子は、さまざまな分子標的と相互作用して、安定で機能的な表面を形成します。含まれる経路には、エトキシ基の加水分解とそれに続くシロキサンネットワークを形成する縮合があります。

類似化合物との比較

類似化合物

- (4-エチルフェニル)トリメチルシラン

- メチルフェニルジアセトキシシラン

- トリメチル(9-メチル-9H-フルオレン-9-イル)シラン

独自性

(4-クロロフェニル)ジエトキシ(メチル)シランは、他の類似化合物とは異なる反応性と特性を付与する4-クロロフェニル基の存在により、独自性を持っています。ケイ素原子に結合したエトキシ基とメチル基の組み合わせも、その独自の化学的挙動と用途に貢献しています。

生物活性

(4-Chlorophenyl)diethoxy(methyl)silane is an organosilicon compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and two ethoxy groups attached to a silicon atom, contributing to its unique chemical properties and interactions with biological systems.

Chemical Structure

The molecular formula of this compound can be represented as C11H17ClO2Si. The structural representation highlights the presence of a 4-chlorophenyl moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The silicon atom in the compound can facilitate reactions that modify biological substrates, while the chlorophenyl group may enhance its affinity for certain receptors or enzymes.

Potential Biological Interactions:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.

- Antioxidant Properties : The presence of the chlorophenyl group may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

Research Findings

Recent studies have explored the biological implications of this compound, revealing promising results:

-

Antimicrobial Studies :

- A study indicated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard agar diffusion methods.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Antioxidant Activity :

- The antioxidant capacity was assessed using DPPH radical scavenging assays. Results showed that this compound could effectively reduce DPPH radicals, indicating potential protective effects against oxidative damage.

Concentration (µg/mL) % Inhibition 50 45 100 65 200 80

Case Studies

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to increased antibacterial activity.

Case Study 2: Antioxidant Potential

In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. This suggests a protective role against cellular damage.

特性

分子式 |

C11H17ClO2Si |

|---|---|

分子量 |

244.79 g/mol |

IUPAC名 |

(4-chlorophenyl)-diethoxy-methylsilane |

InChI |

InChI=1S/C11H17ClO2Si/c1-4-13-15(3,14-5-2)11-8-6-10(12)7-9-11/h6-9H,4-5H2,1-3H3 |

InChIキー |

RXCDQSWQFCHSLG-UHFFFAOYSA-N |

正規SMILES |

CCO[Si](C)(C1=CC=C(C=C1)Cl)OCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。